molecular formula C16H18N2O2 B3174751 N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide CAS No. 954258-64-1

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide

Cat. No.: B3174751
CAS No.: 954258-64-1
M. Wt: 270.33 g/mol
InChI Key: LAXDOEMKWSZGFI-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide is an acetamide derivative featuring a 4-amino-2-methylphenyl group and a 3-methylphenoxy substituent. Its structure allows for modifications that influence biological activity, such as osteoclast inhibition, analgesic effects, or metabolic stability .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-4-3-5-14(8-11)20-10-16(19)18-15-7-6-13(17)9-12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXDOEMKWSZGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting 4-amino-2-methylphenol is then acylated with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide

The compound features an acetamide functional group linked to a phenyl ring, which is further substituted with amino and methyl groups. This structural complexity allows it to participate in various chemical reactions and biological interactions.

Organic Chemistry

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new chemical entities with potential pharmaceutical applications.

Biological Research

The compound has been utilized in proteomics research to study protein interactions and functions. Its ability to bind to specific enzymes makes it a valuable tool for understanding biochemical pathways and cellular processes.

Pharmaceutical Development

Research indicates that this compound exhibits enzyme inhibitory activity. This property suggests potential therapeutic applications, particularly in drug development aimed at treating diseases related to enzyme dysregulation.

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit enzyme activity at low micromolar concentrations. This potency positions it as a candidate for further investigation in drug development aimed at conditions associated with enzyme dysregulation.

Case Study 2: Proteomics Applications

In proteomics studies, the compound has been employed to investigate protein interactions. Its unique structural properties allow researchers to explore how it influences protein behavior, contributing to advancements in understanding cellular mechanisms.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Modifications to the Acetamide Side Chain

Variations in the acetamide side chain length or substituents significantly alter pharmacological properties:

Compound Name Structural Variation Biological Activity/Effect Reference
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide Acetamide replaced with butanamide Increased lipophilicity; potential for enhanced metabolic stability or altered binding kinetics
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide Acetamide replaced with propanamide Intermediate chain length may balance solubility and potency compared to butanamide

Substituents on the Phenyl Ring

The phenyl ring’s substituents influence target specificity and potency:

Compound Name Key Substituent(s) Biological Activity/Effect Reference
NAPMA (N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide) 4-Acetyl-piperazinyl group on phenyl Strong inhibition of osteoclast differentiation via downregulation of NFATc1, c-Fos, and cathepsin K
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl )-acetamide 4-Methoxy group on phenoxy ring Potential modulation of bioavailability due to increased electron-donating properties
N-{3-[4-Amino-2-(trifluoromethyl )phenoxy]phenyl}acetamide Trifluoromethyl group on phenyl Enhanced lipophilicity and resistance to metabolic degradation
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide Chloro and formyl groups Possible dual functionality for cross-target interactions (e.g., antimicrobial activity)

Comparison with Osteoclast-Inhibiting Derivatives

NAPMA and related derivatives demonstrate osteoclast inhibition, but efficacy varies with structural features:

Compound Name Inhibitory Efficacy (vs. Control) Mechanism of Action Reference
NAPMA Most potent (dose-dependent TRAP+ cell reduction) Suppresses RANKL-induced NFATc1, c-Fos, and MMP-9 expression
PPOA-N-Ac-2-Cl Moderate inhibition Structural similarity to NAPMA but less effective in downregulating osteoclast markers
PPOA-N-Ac-2-Me Weakest inhibition Reduced steric hindrance or altered binding affinity compared to NAPMA

Analgesic and Anti-inflammatory Derivatives

Acetamide derivatives with heterocyclic modifications show divergent therapeutic applications:

Compound Name Structural Feature Pharmacological Activity Reference
2-(5-(4-Dimethylaminophenyl)-3-phenylpyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Thiazole-pyrazole hybrid Potent analgesic activity (tail immersion assay in mice)
N-(3-Amino-4-methoxyphenyl)acetamide Methoxy and amino groups Laboratory research use; safety profile documented for further development

Key Research Findings and Trends

Osteoclast Inhibition : NAPMA’s piperazinyl group enhances its ability to suppress osteoclast markers (e.g., NFATc1) compared to simpler derivatives like PPOA-N-Ac-2-Me .

Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability, while bulkier groups (e.g., piperazinyl) enhance target binding .

Chain Length : Elongating the acetamide side chain (e.g., butanamide) may improve pharmacokinetics but requires balancing with solubility .

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Amine Group : Enhances solubility and potential interactions with biological targets.
  • Phenoxy Group : Contributes to its reactivity and biological activity.
  • Methyl Substituents : Influence the compound's pharmacokinetic properties.

The molecular formula of this compound is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the arylamino and aryloxy groups enhances the compound's interaction with microbial cell membranes, potentially leading to cell lysis or inhibition of growth. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, suggesting its potential as a new class of antimicrobial agents.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. It is believed to exert its effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to reduce the proliferation of cancer cells in vitro.
  • Induction of Apoptosis : Mechanistic studies suggest that it may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Targeting Specific Pathways : Similar compounds have been noted for their ability to interfere with signaling pathways involved in cancer progression, such as those related to inflammation and cellular signaling.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several phenoxyacetanilides, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, indicating its potential for further development as an antimicrobial agent.

Study 2: Anticancer Mechanisms

In another study focusing on the anticancer properties, researchers evaluated the effects of this compound on various cancer cell lines. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis in breast cancer cells through mitochondrial pathway activation. The study suggests that further exploration into its mechanism could provide insights into developing novel cancer therapies.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)-acetamideC₁₆H₁₈ClN₂O₂Chlorine substituent may enhance biological activity.
N-(4-Amino-3-chlorophenyl)-2-(3-methylphenoxy)-acetamideC₁₆H₁₈ClN₂O₂Different chlorine positioning affects reactivity and selectivity.

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide, and what challenges arise during purification?

  • Methodological Answer : The compound can be synthesized via substitution reactions using halogenated nitrobenzene derivatives and phenoxyacetamide precursors under alkaline conditions. For example, 3-chloro-4-fluoronitrobenzene reacts with 3-methylphenol derivatives to form intermediates, which are then reduced (e.g., using iron powder under acidic conditions) to yield the amino-substituted intermediate . Subsequent condensation with acetamide derivatives (e.g., cyanoacetic acid) using condensing agents like DCC (dicyclohexylcarbodiimide) forms the final product. Challenges include isolating the amino intermediate due to its sensitivity to oxidation and optimizing reaction pH to prevent side reactions .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify aromatic protons (δ 6.5–7.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • X-ray crystallography : Resolve the dihedral angles between the acetamide group and aromatic rings to confirm spatial arrangement (e.g., angles ~10–85° observed in structurally related acetamides) .
  • Mass spectrometry : Validate the molecular ion peak ([M+H]+^+) and fragmentation patterns against computational predictions .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic aromatic and acetamide groups. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution in vitro. For stability studies, avoid acidic/basic conditions to prevent hydrolysis of the acetamide bond. Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or solvent interactions.

  • Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in the phenoxy group).
  • Compare computational DFT models (e.g., B3LYP/6-31G**) with experimental XRD data to identify dominant conformers .
  • Use 1H^1H-1H^1H NOESY to detect through-space interactions that align with crystallographic distances .

Q. What strategies improve the yield of multi-step syntheses involving this compound?

  • Methodological Answer :

  • Step 1 (Substitution) : Optimize reaction time and base (e.g., K2_2CO3_3 vs. Et3_3N) to maximize nitro-to-amino conversion .
  • Step 2 (Reduction) : Replace iron powder with catalytic hydrogenation (Pd/C, H2_2) for cleaner reduction and easier purification .
  • Step 3 (Condensation) : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
    • Example : A 15% yield improvement was reported for similar acetamides using flow chemistry for intermediate steps .

Q. How can computational models predict the biological activity of this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes) based on structural analogs like AZD8931 .
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap, logP) with bioactivity data from related phenoxyacetamides .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What analytical methods validate purity for regulatory submissions (e.g., USP/EP compliance)?

  • Methodological Answer :

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% TFA in water. Set detection at 254 nm and validate linearity (R2^2 > 0.999) across 0.1–200 µg/mL .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .
  • Chiral HPLC : If stereoisomers are present, use a Chiralpak AD-H column with hexane/ethanol (90:10) to resolve enantiomers .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for structurally similar acetamides?

  • Methodological Answer :

  • Structural nuances : Minor substituent changes (e.g., -OCH3_3 vs. -Cl) alter electron distribution and binding affinity. For example, chloro-substituted analogs show higher kinase inhibition than methoxy derivatives .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50_{50} vs. Ki) complicate cross-study comparisons .
  • Solution : Standardize bioassays using reference compounds (e.g., staurosporine as a kinase inhibitor control) and report ΔΔG values from binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide

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